

"2-(Dimethylamino)propane-1-thiol" molecular structure and weight

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Compound of Interest

Compound Name: 2-(Dimethylamino)propane-1-thiol

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In-Depth Technical Guide: 2-(Dimethylamino)propane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(Dimethylamino)propane-1-thiol**. It includes a detailed summary of its molecular structure, weight, and other key identifiers. While specific experimental protocols for the synthesis of **2-(Dimethylamino)propane-1-thiol** are not readily available in the public domain, this guide presents a detailed synthesis protocol for a structurally related compound, 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane, to illustrate a potential synthetic workflow. The document also includes a visualization of the molecular structure of **2-(Dimethylamino)propane-1-thiol**.

Molecular Structure and Properties

2-(Dimethylamino)propane-1-thiol is a chemical compound with the molecular formula $C_5H_{13}NS$ ^[1]. It is also known by the synonym 2-Dimethylamino-propylmercaptan^[2].

Quantitative Data Summary

The following table summarizes the key quantitative data for **2-(Dimethylamino)propane-1-thiol** and its hydrochloride salt.

Property	Value	Source
Molecular Formula	C5H13NS	[1][2]
Molecular Weight	119.23 g/mol	[1][3]
CAS Number	66338-45-2	[2][3]
Monoisotopic Mass	119.07687 Da	[4]
Predicted Boiling Point	135.4 ± 23.0 °C	[1]
Predicted Density	0.898 ± 0.06 g/cm ³	[1]
Predicted pKa	9.99 ± 0.10	[1]

Molecular Structure Visualization

The molecular structure of **2-(Dimethylamino)propane-1-thiol** is depicted in the following diagram.

Molecular Structure of **2-(Dimethylamino)propane-1-thiol**

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-(Dimethylamino)propane-1-thiol** are not extensively documented in publicly available literature. However, a patented method for the synthesis of a related compound, 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane, provides insight into a potential synthetic pathway involving a dimethylamino propane backbone.

Synthesis of 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane

The following protocol is adapted from patent RU2480000C2, which describes the synthesis of an insecticide, Bancol. This process starts with the formation of 2-dimethylamino-1,3-dichloropropane.

Step 1: Synthesis of 1-dimethylamino-2,3-dichloropropane hydrochloride

- React a 33-38% aqueous solution of dimethylamine (DMA) with allyl chloride (AC) at a molar ratio of DMA:AC between 1.1-1.5:1.0.
- Maintain the reaction temperature at 50-55°C for 3-4 hours to form dimethyl allylamine hydrochloride.
- Without isolating the dimethyl allylamine hydrochloride, chlorinate the product at a temperature of 7-13°C for 8-10 hours.

Step 2: Formation of 2-dimethylamino-1,3-dichloropropane

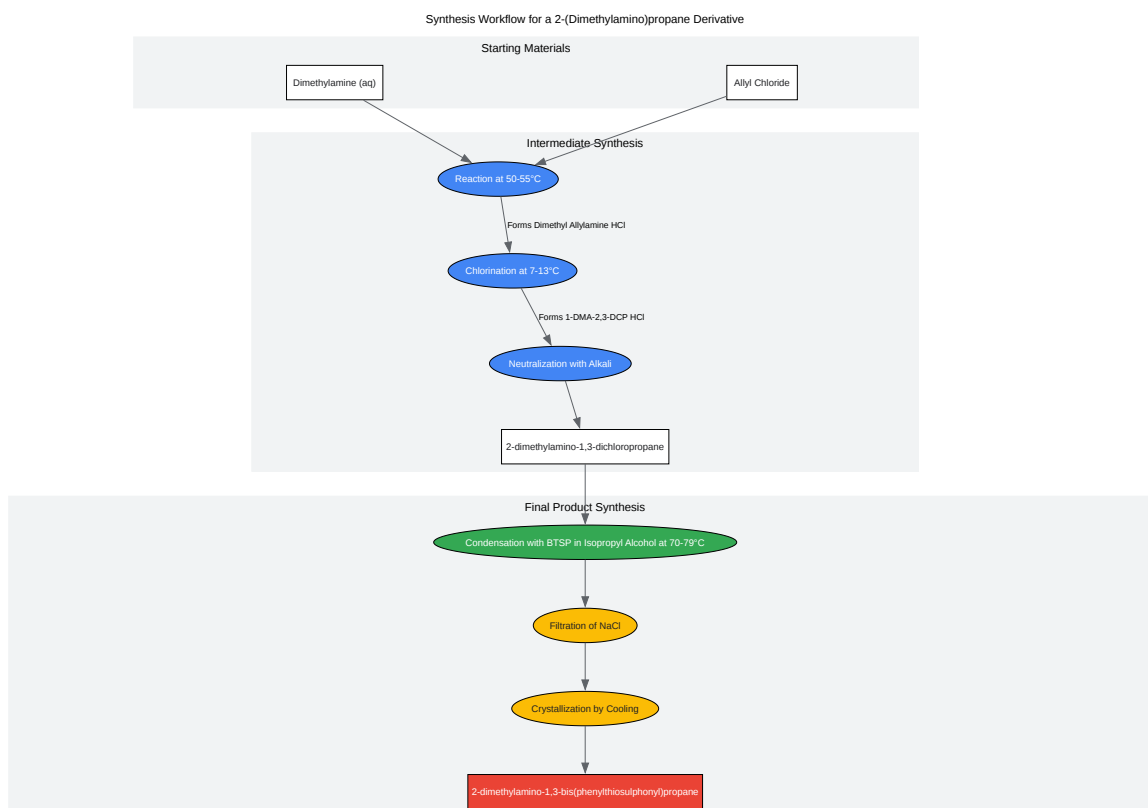
- After removing residual chlorine, neutralize the 1-dimethylamino-2,3-dichloropropane hydrochloride with a 44-46% aqueous alkali solution. The molar ratio of the hydrochloride to alkali should be 1:1.25-1.5.
- This neutralization is performed at room temperature to yield 2-dimethylamino-1,3-dichloropropane.

Step 3: Synthesis of 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane

- Separate the 2-dimethylamino-1,3-dichloropropane, which forms as an amine layer, and dry it.
- Dissolve the dried product in isopropyl alcohol.
- Condense the dissolved product with sodium benzenethiosulphonate (BTSP) at a molar ratio of the dichloropropane to BTSP of 1:2-2.04.
- Maintain the reaction temperature at 70-79°C for 1.5-2.5 hours.
- Filter the resulting sodium chloride crystals under a vacuum at 70-75°C.
- Cool the reaction mass to 10-20°C to precipitate the final product.
- Separate the end product by filtering.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis described above.



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